Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid
Overview
Description
Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is a specialty chemical compound primarily used in proteomics research. It has a molecular formula of C25H32NO7P and a molecular weight of 489.50 . This compound is notable for its role in peptide synthesis, where it serves as a building block for creating complex peptide structures.
Scientific Research Applications
Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is widely used in scientific research, particularly in:
Chemistry: It serves as a building block in peptide synthesis, enabling the creation of complex peptide chains for various applications.
Biology: Researchers use this compound to study protein interactions and functions, as it can be incorporated into peptides that mimic natural proteins.
Mechanism of Action
Safety and Hazards
Preparation Methods
The synthesis of Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid involves several steps. The starting material is typically L-lysine, which undergoes a series of reactions to introduce the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the diethyl phosphono group. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and diethyl phosphite . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency through rigorous quality control measures.
Chemical Reactions Analysis
Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like amines or thiols replace the diethyl phosphono group.
Deprotection: The Fmoc group can be removed using piperidine in DMF, revealing the free amine group for further reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates.
Comparison with Similar Compounds
Similar compounds to Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid include:
Fmoc-L-lysine: This compound lacks the diethyl phosphono group but is otherwise similar in structure and function.
Fmoc-L-2-amino-6-(O,O’-dimethyl-phosphono)hexanoic acid: This compound has a dimethyl phosphono group instead of a diethyl phosphono group, affecting its reactivity and solubility.
Fmoc-L-2-amino-6-(O,O’-dibenzyl-phosphono)hexanoic acid: The presence of a dibenzyl phosphono group makes this compound more hydrophobic and alters its chemical properties.
Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is unique due to its specific combination of protecting groups and functional groups, making it highly versatile for various research applications.
Properties
IUPAC Name |
(2S)-6-diethoxyphosphoryl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32NO7P/c1-3-32-34(30,33-4-2)16-10-9-15-23(24(27)28)26-25(29)31-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJGXRSOXBXZOL-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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